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Cgp 53820

HIV-1 Protease Enzyme Inhibition Antiviral

Researchers comparing HIV-1 versus HIV-2 protease inhibition often encounter confounded data when substituting clinical inhibitors with skewed subtype selectivity. CGP 53820 resolves this with a balanced HIV-2/HIV-1 Ki ratio of 5.9, enabling direct comparative studies without bias. • Dual-subtype probe with resolved co-crystal structures for both HIV-1 (PDB:1HIH, 2.2 Å) and HIV-2 (PDB:1HII, 2.3 Å) proteases. • >880-fold selectivity over host cathepsin D (IC50=7.5 µM), minimizing lysosomal off-target effects in macrophage and immune cell assays. • Intermediate potency (Ki=9 nM HIV-1) avoids saturation artifacts, providing a wide dynamic range for SAR and protease mutation studies. Supplied with analytical QC documentation; standard global shipping for qualified research institutions.

Molecular Formula C31H51N5O5
Molecular Weight 573.8 g/mol
CAS No. 149267-24-3
Cat. No. B1668520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCgp 53820
CAS149267-24-3
SynonymsCgp 53820;  Cgp-53820;  Cgp53820.
Molecular FormulaC31H51N5O5
Molecular Weight573.8 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(CN(CC2CCCCC2)NC(=O)C(C(C)C)NC(=O)C)O)NC(=O)C
InChIInChI=1S/C31H51N5O5/c1-20(2)28(32-22(5)37)30(40)34-26(17-24-13-9-7-10-14-24)27(39)19-36(18-25-15-11-8-12-16-25)35-31(41)29(21(3)4)33-23(6)38/h7,9-10,13-14,20-21,25-29,39H,8,11-12,15-19H2,1-6H3,(H,32,37)(H,33,38)(H,34,40)(H,35,41)/t26-,27-,28-,29-/m0/s1
InChIKeyJNBVLGDICHLLTN-DZUOILHNSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

CGP 53820 (149267-24-3) Procurement Guide for HIV Protease Inhibitor Research


CGP 53820 is a pseudosymmetric peptidomimetic inhibitor that targets both HIV-1 and HIV-2 aspartyl proteases [1]. It exhibits a Ki of 9 nM against HIV-1 protease and 53 nM against HIV-2 protease in biochemical assays . The compound's structural interactions have been elucidated through X-ray crystallography, with complexes of HIV-1 protease (PDB: 1HIH, 2.2 Å) and HIV-2 protease (PDB: 1HII, 2.3 Å) resolved [2]. This foundational dataset establishes CGP 53820 as a well-characterized tool for probing protease-inhibitor interactions, particularly in comparative structural studies of HIV-1 and HIV-2.

Why CGP 53820 Cannot Be Substituted by Other HIV Protease Inhibitors


HIV protease inhibitors are not functionally interchangeable due to significant variance in their affinity for HIV-1 versus HIV-2 proteases and their off-target profiles against host aspartyl proteases [1]. For example, while clinical inhibitors like darunavir, saquinavir, and lopinavir exhibit Ki ratios for HIV-2/HIV-1 ranging from 2 to 84 [2], CGP 53820 demonstrates a moderate ratio of 5.9. Furthermore, selectivity against human cathepsin D varies widely among inhibitors; CGP 53820 displays an IC50 of 7.5 µM, which is substantially different from the 0.39 µM observed for ritonavir [3]. Consequently, substituting CGP 53820 with another inhibitor without rigorous comparative validation will confound experimental interpretation, particularly in studies focused on differential viral subtype inhibition or minimization of host protease cross-reactivity.

CGP 53820 Quantitative Differentiation Evidence vs. Clinical HIV Protease Inhibitors


HIV-1 Protease Inhibitory Potency: CGP 53820 vs. Saquinavir and Ritonavir

CGP 53820 inhibits HIV-1 protease with a Ki of 9 nM [1]. This is less potent than clinical inhibitors saquinavir (Ki = 0.12 nM) [2] and ritonavir (Ki = 0.37 nM) , positioning CGP 53820 as a moderate-affinity tool compound suitable for studies where extreme potency may mask subtle structure-activity relationships or where a weaker binder is required for mechanistic dissection.

HIV-1 Protease Enzyme Inhibition Antiviral

HIV-2 Protease Inhibitory Potency: CGP 53820 vs. Saquinavir

CGP 53820 inhibits HIV-2 protease with a Ki of 53 nM [1]. In contrast, saquinavir is far more potent with a Ki of <0.1 nM [2]. This 530-fold difference highlights that CGP 53820 is a significantly weaker inhibitor of HIV-2 protease, making it a useful tool for comparative studies of inhibitor binding across the two viral subtypes without overwhelming the system.

HIV-2 Protease Enzyme Inhibition Viral Subtype Selectivity

HIV-2/HIV-1 Selectivity Ratio: CGP 53820 vs. Saquinavir and Indinavir

The HIV-2/HIV-1 Ki ratio for CGP 53820 is 5.9 (53 nM / 9 nM) [1]. This is intermediate compared to saquinavir, which shows a ratio of <0.83 (<0.1 nM / 0.12 nM) indicating higher potency against HIV-2 [2], and indinavir, which exhibits a ratio of 9.3 (3.316 nM / 0.358 nM) indicating greater selectivity for HIV-1 . CGP 53820 thus provides a balanced dual-inhibition profile, unlike the skewed selectivity of many clinical inhibitors.

HIV-1 Protease HIV-2 Protease Selectivity Ratio

Selectivity Against Human Cathepsin D: CGP 53820 vs. Ritonavir and Saquinavir

CGP 53820 exhibits an IC50 of 7.5 µM against human cathepsin D, resulting in >880-fold selectivity over HIV-1 protease (IC50 8.5 nM) [1]. In contrast, ritonavir is less selective with an IC50 of 0.39 µM against cathepsin D [2], while saquinavir is less selective still with an IC50 of 21.1 µM [2]. This positions CGP 53820 as having an intermediate, well-defined off-target profile that is crucial for minimizing confounding host protease inhibition in cell-based assays.

Cathepsin D Off-target Activity Selectivity

Structural Characterization: CGP 53820 vs. Clinical Inhibitors

CGP 53820 is one of the few HIV protease inhibitors for which high-resolution X-ray crystal structures have been solved in complex with both HIV-1 protease (2.2 Å) and HIV-2 protease (2.3 Å) [1]. This contrasts with many clinical inhibitors, such as ritonavir and saquinavir, where only HIV-1 protease complexes are routinely available [2]. The availability of paired structural data for CGP 53820 enables direct comparative analysis of inhibitor binding modes and residue interactions across the two viral subtypes, which is not possible for most other inhibitors.

X-ray Crystallography Structure-Based Drug Design Binding Mode

Recommended CGP 53820 Application Scenarios Based on Quantitative Evidence


Comparative Structural Biology of HIV-1 and HIV-2 Protease Inhibition

Utilize CGP 53820 as a probe to study differential binding modes between HIV-1 and HIV-2 proteases. The availability of high-resolution X-ray structures for both protease complexes (PDB: 1HIH and 1HII) allows for direct, residue-level comparison of inhibitor interactions across viral subtypes [1]. This is not possible with most clinical inhibitors that lack HIV-2 co-crystal structures.

Moderate-Affinity Tool for HIV-1 Protease Mechanistic Studies

Employ CGP 53820 in biochemical assays where an intermediate-affinity inhibitor (Ki = 9 nM) is required to avoid saturation effects that can obscure subtle structure-activity relationships [1]. Its moderate potency, compared to picomolar clinical inhibitors like saquinavir (0.12 nM) or ritonavir (0.37 nM), provides a wider dynamic range for detecting the impact of protease mutations or buffer conditions on inhibitor binding.

Cellular Studies Requiring Defined Cathepsin D Selectivity

Select CGP 53820 for cell-based HIV protease inhibition assays where minimizing off-target inhibition of host cathepsin D is critical. With an IC50 of 7.5 µM against cathepsin D, CGP 53820 provides a >880-fold selectivity window over HIV-1 protease, reducing confounding effects on lysosomal function compared to less selective inhibitors like ritonavir (IC50 = 0.39 µM) [2]. This is particularly relevant in macrophage or other immune cell models where cathepsin D activity is high.

Dual HIV-1/HIV-2 Protease Inhibition Assays

Use CGP 53820 as a control compound in assays designed to simultaneously measure inhibition of both HIV-1 and HIV-2 proteases. Its balanced HIV-2/HIV-1 Ki ratio of 5.9 provides a middle-ground selectivity profile, in contrast to the highly skewed ratios of clinical inhibitors like saquinavir (<0.83) or indinavir (9.3) [3]. This makes CGP 53820 an ideal reference for developing or validating new dual-subtype inhibitors.

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